2-(4-Nitrophenyl)acetohydrazide

Übersicht

Beschreibung

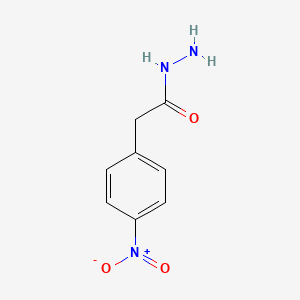

2-(4-Nitrophenyl)acetohydrazide is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a nitrophenyl group attached to an acetohydrazide moiety, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(4-Nitrophenyl)acetohydrazide can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitrophenylacetic acid with hydrazine hydrate in the presence of ethanol . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Nitrophenyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of 2-(4-Nitrophenyl)acetohydrazide is its investigation as an anticancer agent. Studies have shown that derivatives of this compound exhibit moderate to strong cytotoxic activity against various cancer cell lines, including pancreatic (PACA2) and lung carcinoma (A549) cells. For example, specific derivatives demonstrated IC50 values indicating potent activity, with some compounds outperforming established chemotherapeutics like doxorubicin in certain assays .

Mechanism of Action

The anticancer properties are attributed to the nitro group present in the compound, which can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells. This interaction often involves binding to specific enzymes and receptors, modulating their activity and disrupting cancer cell proliferation.

Biological Studies

Antioxidant Properties

In addition to its anticancer potential, this compound has been studied for its antioxidant properties. Compounds containing nitrophenyl groups are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage .

Antimicrobial Activity

Research has also highlighted the antibacterial and antifungal activities of this compound and its derivatives. In vitro studies have shown effectiveness against pathogens such as Escherichia coli and Bacillus subtilis, as well as fungi like Aspergillus niger. These findings suggest its potential use in developing new antimicrobial agents .

Materials Science

Development of Novel Materials

The compound is also explored in materials science for creating novel materials with specific electronic and optical properties. Its structure allows for modifications that can enhance these properties, making it suitable for applications in sensors and electronic devices.

Case Study 1: Anticancer Efficacy

A study evaluated several derivatives of this compound against pancreatic cancer cell lines. The results indicated that compounds with specific substitutions on the nitrophenyl ring exhibited IC50 values ranging from 25.9 µM to 73.4 µM, demonstrating significant cytotoxicity compared to controls .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 53.5 | PACA2 |

| Compound B | 60.1 | PACA2 |

| Compound C | 25.9 | PACA2 |

| Compound D | 34.9 | A549 |

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capacity of various nitrophenyl derivatives, including this compound. The results showed a significant reduction in oxidative stress markers in treated cells compared to untreated controls, highlighting its potential therapeutic application in oxidative stress-related diseases .

Case Study 3: Antimicrobial Testing

In a comprehensive antimicrobial study, this compound was tested against multiple bacterial strains using the Well Diffusion Method. The compound displayed effective inhibition zones against E. coli and B. subtilis, suggesting strong antibacterial properties suitable for further development into therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenyl)acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

4-Nitrophenylhydrazine: Employed in the synthesis of various organic compounds.

2-(4-Nitrophenyl)acetic acid: A precursor in the synthesis of 2-(4-Nitrophenyl)acetohydrazide.

Uniqueness

This compound is unique due to its specific combination of a nitrophenyl group and an acetohydrazide moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.

Biologische Aktivität

2-(4-Nitrophenyl)acetohydrazide, a compound characterized by its nitrophenyl group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, with a molecular weight of 210.20 g/mol. The presence of the nitrophenyl group is significant for its biological activities, enhancing its interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth at low concentrations, making it a promising candidate for antibiotic development .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies have reported that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell wall synthesis, leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including:

- Breast Cancer : MCF-7 and MDA-MB-231

- Lung Cancer : NCI-H460 and A549

- Liver Cancer : HepG2

- Cervical Cancer : HeLa

The compound's IC values indicate strong cytotoxicity against these cancer cells, with some derivatives showing better efficacy than established chemotherapeutics like doxorubicin .

In Vitro Studies

A recent study synthesized various hydrazide-hydrazone derivatives based on this compound. These compounds were tested against multiple cancer cell lines using the MTT assay to evaluate cell viability. The results highlighted that certain derivatives exhibited IC values as low as 0.77 µM against LN-229 glioblastoma cells, indicating potent antiproliferative effects .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 1.5 |

| This compound | NCI-H460 | 0.9 |

| Derivative A | LN-229 | 0.77 |

| Derivative B | HepG2 | 1.2 |

In Vivo Studies

In vivo studies using zebrafish embryos demonstrated low toxicity for the compound, suggesting a favorable safety profile. The Fish Embryo Acute Toxicity (FET) test indicated that while the compound was effective in inhibiting tumor growth, it posed minimal risk to normal embryonic development .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Antifungal Mechanism : Inhibition of chitin synthesis in fungal cell walls.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through caspase activation and modulation of cell cycle proteins.

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-10-8(12)5-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFONGQRKKZPXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301888 | |

| Record name | 2-(4-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6144-81-6 | |

| Record name | 6144-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What does the research tell us about the anti-inflammatory activity of 2-(4-Nitrophenyl)acetohydrazide?

A1: The study investigated a series of newly synthesized compounds, including this compound, for their potential to reduce inflammation. Researchers used the carrageenan-induced paw edema method, a common model for assessing acute inflammation. The results showed that this compound exhibited significant anti-inflammatory activity, proving to be one of the most potent compounds in the tested series [].

Q2: Were other compounds in the study as effective as this compound?

A2: Interestingly, a closely related compound, 2-(2,3-dihydrobenzofuran-5-yl)acetohydrazide, demonstrated comparable anti-inflammatory activity to this compound []. This suggests that specific structural features within this class of compounds play a crucial role in their ability to reduce inflammation. Further research exploring these structure-activity relationships could be valuable in optimizing these compounds for potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.